4-(6-Methoxy-2-naphthyl)-6-(trifluoromethyl)pyrimidin-2-amine
Overview
Description
4-(6-Methoxy-2-naphthyl)-6-(trifluoromethyl)pyrimidin-2-amine is a chemical compound that has been of interest to researchers due to its potential applications in scientific research. This compound is also known by its chemical name, MT-2, and has been synthesized using various methods.
Mechanism of Action
MT-2 functions as a selective inhibitor of protein kinases, which are enzymes that play a key role in cellular signaling pathways. Specifically, MT-2 inhibits the activity of the protein kinase PIM1, which is involved in the regulation of cell growth, proliferation, and survival.
Biochemical and Physiological Effects:
The inhibition of PIM1 activity by MT-2 has been shown to have various biochemical and physiological effects, including the induction of apoptosis (programmed cell death) in cancer cells, the suppression of tumor growth in animal models, and the modulation of immune cell function.
Advantages and Limitations for Lab Experiments
One of the main advantages of using MT-2 in lab experiments is its selectivity for PIM1, which allows for the specific targeting of this protein kinase without affecting other cellular processes. However, one limitation of using MT-2 is its potential toxicity, which can limit its use in certain experimental settings.
Future Directions
There are several future directions for research involving MT-2, including the development of more potent and selective inhibitors of PIM1, the investigation of the role of PIM1 in other cellular processes, and the exploration of the potential therapeutic applications of MT-2 in cancer treatment.
In conclusion, MT-2 is a chemical compound that has been of interest to researchers due to its potential applications in scientific research. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research have been discussed in this paper. Further research is needed to fully understand the potential of MT-2 in scientific research and its potential therapeutic applications.
Scientific Research Applications
MT-2 has been used in scientific research for various applications, including as a fluorescent probe for the detection of protein kinase activity, as a tool for studying the role of protein kinases in cellular signaling pathways, and as a potential therapeutic agent for the treatment of cancer.
properties
IUPAC Name |
4-(6-methoxynaphthalen-2-yl)-6-(trifluoromethyl)pyrimidin-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12F3N3O/c1-23-12-5-4-9-6-11(3-2-10(9)7-12)13-8-14(16(17,18)19)22-15(20)21-13/h2-8H,1H3,(H2,20,21,22) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OENCLTFLEDNALC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C=C(C=C2)C3=CC(=NC(=N3)N)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12F3N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90384942 | |
Record name | 4-(6-methoxy-2-naphthyl)-6-(trifluoromethyl)pyrimidin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90384942 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
319.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
519056-66-7 | |
Record name | 2-Pyrimidinamine, 4-(6-methoxy-2-naphthalenyl)-6-(trifluoromethyl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=519056-66-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-(6-methoxy-2-naphthyl)-6-(trifluoromethyl)pyrimidin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90384942 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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